N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide
Description
N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide is a compound that features a cyclohexene ring, a triazole ring, and a propanamide group. This compound is of interest due to its unique structure, which combines the properties of cyclohexene and triazole, making it a potential candidate for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(6-8-15-9-7-12-14-15)13-10-4-2-1-3-5-10/h1-2,7,9-10H,3-6,8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCJGFBMSOORDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper sulfate and sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, its potential therapeutic effects in neurodegenerative diseases are attributed to its ability to inhibit acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
N-cyclohex-3-en-1-yl-3-(1H-1,2,4-triazol-5-yl)propanamide: Similar structure but with a different triazole ring position.
1H-1,2,3-triazole analogs: Compounds with similar triazole rings but different substituents.
Uniqueness
N-cyclohex-3-en-1-yl-3-(triazol-1-yl)propanamide is unique due to its specific combination of a cyclohexene ring, a triazole ring, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
